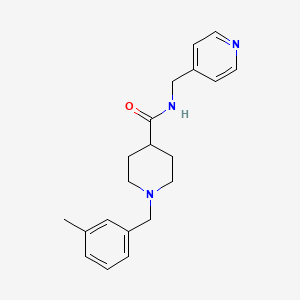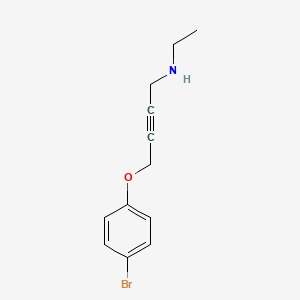
1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 is a member of the piperidine family of compounds and has been shown to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of certain neurotransmitters and receptors in the brain. This compound has been shown to interact with the dopamine D2 receptor, as well as the sigma-1 receptor, which is involved in a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the reduction of oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, including the investigation of its potential therapeutic applications in other areas, such as addiction and depression. In addition, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on its properties.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzylamine with 4-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 4-piperidinecarboxylic acid to produce this compound.
Scientific Research Applications
1-(3-methylbenzyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been investigated for its potential therapeutic applications in a range of areas, including neuroprotection, cancer treatment, and pain management. In particular, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as potential anti-cancer effects in certain types of cancer cells.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-3-2-4-18(13-16)15-23-11-7-19(8-12-23)20(24)22-14-17-5-9-21-10-6-17/h2-6,9-10,13,19H,7-8,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMUIFCGLJLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5025604.png)
![2-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B5025619.png)
![propyl 4-{[5-(2-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5025624.png)
![ethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5025626.png)
![4-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5025638.png)

![6-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5025652.png)
![2,4-dichloro-N-{4-[(4-ethylbenzoyl)amino]phenyl}benzamide](/img/structure/B5025663.png)
![5'-tert-butyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5025670.png)

![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5025677.png)
![4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5025682.png)

![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)